Fenpropimorphic Acid

Übersicht

Beschreibung

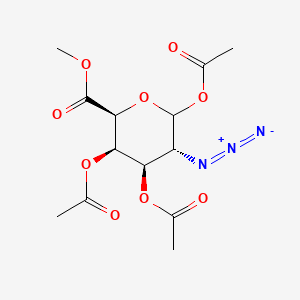

Fenpropimorphic Acid is a chemical compound with the molecular formula C20H31NO3 . It is also known by other names such as 2-(4-{3-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-2-methylpropyl}phenyl)-2-methylpropanoic acid . It is primarily used in agriculture as a fungicide, especially on cereal crops like wheat . It disrupts eukaryotic sterol biosynthesis pathways by inhibiting fungal Δ14 reductases .

Synthesis Analysis

The synthesis of Fenpropimorphic Acid involves several steps. An analytical procedure for the simultaneous determination of fenpropimorph and its main metabolite fenpropimorphic acid in soil has been reported. The process involves extraction with acetone/water (2:1), liquid/liquid partition with dichloromethane, and clean-up using gel permeation chromatography to concentrate the analytes .Molecular Structure Analysis

The molecular structure of Fenpropimorphic Acid is complex with an average mass of 333.465 Da and a monoisotopic mass of 333.230408 Da . It has 2 of 3 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involving Fenpropimorphic Acid are complex. For the determination of fenpropimorphic acid in soil samples, a derivatization step with pentafluorobenzylbromide has been established in order to perform GC/MS with negative chemical ionization .Physical And Chemical Properties Analysis

Fenpropimorphic Acid has a molecular formula of C20H31NO3 . More detailed physical and chemical properties could not be found in the available sources.Wissenschaftliche Forschungsanwendungen

Livestock Products Safety

Fenpropimorph and Fenpropimorphic Acid are used in the analysis of livestock products to ensure food safety . A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . This method is crucial in monitoring pesticide residues in livestock products to ensure food safety .

Soil Analysis

Fenpropimorph and its main metabolite, Fenpropimorphic Acid, are used in soil analysis . An analytical procedure has been developed for the simultaneous determination of fenpropimorph and its main metabolite fenpropimorphic acid in soil . This method involves extraction with acetone/water (2:1), liquid/liquid partition with dichloromethane, and clean-up using gel permeation chromatography .

Pesticide Residue Analysis

Fenpropimorph and Fenpropimorphic Acid are used in the analysis of pesticide residues . The systemic morpholine fungicide Corbell with fenpropimorph as the active substance is frequently applied in cereal cropping to control Erysiphe graminis, Puecinia striiformis, and Puceinia recondita . Due to uncontrolled drift during spray application and leaching out of the crop stand, the leaf fungicide contaminates the soil surface . Therefore, it’s important to monitor the levels of fenpropimorph and its main metabolite, fenpropimorphic acid, in the environment .

Wirkmechanismus

Target of Action

Fenpropimorphic Acid, also known as Fenpropimorph Acid, is a morpholine-derived fungicide . It primarily targets the enzymes in the ergosterol biosynthetic pathway of fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired cell function and death of the fungus .

Mode of Action

Fenpropimorphic Acid disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . This inhibition disrupts the production of ergosterol, leading to alterations in the cell membrane’s structure and function, ultimately causing the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by Fenpropimorphic Acid is the ergosterol biosynthesis pathway . By inhibiting the Δ14 reductases, Fenpropimorphic Acid prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing the death of the fungus .

Pharmacokinetics

It is known that fenpropimorphic acid has a low aqueous solubility and low volatility . These properties may affect its bioavailability and its ability to be absorbed and distributed in the environment or within an organism.

Result of Action

The primary result of Fenpropimorphic Acid’s action is the death of the fungus due to the disruption of ergosterol biosynthesis . This disruption leads to alterations in the fungal cell membrane’s structure and function, impairing the fungus’s ability to maintain its cellular processes .

Action Environment

Fenpropimorphic Acid is used in agriculture, primarily on cereal crops . It is moderately persistent in soil systems but may be more persistent in water systems depending on local conditions . Environmental factors such as soil type, temperature, and rainfall can influence its persistence and efficacy .

Eigenschaften

IUPAC Name |

2-[4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)/t14?,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMMLYFAEKBWEE-MQVJKMGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747784 | |

| Record name | Fenpropimorphic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpropimorphic Acid | |

CAS RN |

121098-45-1 | |

| Record name | Fenpropimorphic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121098451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropimorphic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPROPIMORPHIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042M8757YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the environmental fate of Fenpropimorphic Acid in soil?

A1: Fenpropimorphic acid, the primary metabolite of the fungicide Fenpropimorph, exhibits different behavior in soil compared to its parent compound. While Fenpropimorph tends to remain immobile due to its higher adsorption to soil particles (Kd value around 161 kg/L), Fenpropimorphic acid shows higher mobility with a lower Kd value of approximately 1.3 kg/L []. This difference in mobility is attributed to the higher polarity of Fenpropimorphic acid. Despite this, field studies have detected Fenpropimorphic acid only in the top layers of soil (0-5 cm) and at very low concentrations, suggesting limited leaching potential under typical environmental conditions [, ].

Q2: How do the adsorption properties of Fenpropimorph and Fenpropimorphic acid differ in soil?

A2: Fenpropimorph exhibits strong adsorption to soil particles, resulting in limited mobility, as indicated by its high Kd value of around 161 kg/L. In contrast, Fenpropimorphic acid, being more polar, displays weaker adsorption and higher mobility in soil, with a Kd value of approximately 1.3 kg/L []. This difference in adsorption behavior can influence the persistence and potential leaching of these compounds in the environment.

Q3: What analytical methods are available for detecting Fenpropimorph and Fenpropimorphic acid in environmental and food samples?

A3: Several analytical methods have been developed for the detection and quantification of Fenpropimorph and Fenpropimorphic acid.

Q4: How does the degradation of Fenpropimorph occur in soil, and what is the role of Fenpropimorphic acid in this process?

A4: Fenpropimorph undergoes degradation in the soil environment, leading to the formation of Fenpropimorphic acid as a key degradation product [, ]. Laboratory and field studies have demonstrated the appearance of Fenpropimorphic acid within a few days of Fenpropimorph application []. The degradation process involves mineralization and the formation of non-extractable residues []. While Fenpropimorphic acid is more mobile in soil than its parent compound, its detection primarily in the top soil layers indicates that other degradation processes and potential immobilization mechanisms may be occurring.

Q5: Are there any regulatory guidelines for Fenpropimorph and Fenpropimorphic acid residues in food products?

A5: While specific regulations may vary by region, the Codex Alimentarius Commission, which sets international food safety standards, provides guidelines for pesticide residues in food []. Analytical methods, such as the QuEChERS extraction followed by LC-MS/MS, have been developed and validated according to Codex guidelines for the simultaneous determination of Fenpropimorph and Fenpropimorphic acid in various livestock products []. These methods ensure food safety by monitoring and controlling the levels of these compounds in the food supply.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)